cl-387785

EGFR kinase inhibition biochemical IC50 quinazoline comparator

CL-387785 (EKI-785) is an essential tool compound for T790M-mutant EGFR research. Unlike reversible inhibitors (gefitinib, erlotinib), it covalently binds EGFR Cys-773, retaining functional potency against the gatekeeper mutation. Orally bioavailable (50-100 mg/kg p.o. achieves tumor stasis in xenografts) and demonstrates radiosensitization (SER 3.64 in H1975 cells). Ideal for washout studies requiring sustained target engagement. Verify your protocol demands irreversible EGFR inhibition before ordering.

Molecular Formula C18H13BrN4O
Molecular Weight 381.2 g/mol
CAS No. 253310-44-0
Cat. No. B8008097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecl-387785
CAS253310-44-0
Molecular FormulaC18H13BrN4O
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESCC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
InChIInChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
InChIKeyBTYYWOYVBXILOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CL-387785 (CAS 253310-44-0) Irreversible EGFR Inhibitor: Procurement-Grade Baseline Profile


CL-387785 (EKI-785, WAY-EKI 785) is an anilinoquinazoline-based irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, with an enzymatic IC50 of 370 ± 120 pM [1]. The compound forms a covalent bond with Cys-773 in the EGFR ATP-binding pocket, resulting in permanent inactivation of the kinase domain [2]. As a preclinical research tool, CL-387785 demonstrates oral bioavailability in murine models and has been extensively characterized in EGFR-mutant non-small cell lung cancer (NSCLC) contexts, particularly those harboring the T790M gatekeeper mutation that confers resistance to first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) [3].

Why Generic Substitution Fails: CL-387785 (253310-44-0) Differentiated by Irreversible Covalent Binding and T790M Gatekeeper Activity


Irreversible EGFR inhibitors within the quinazoline class exhibit substantial divergence in biochemical selectivity, cellular potency against resistance-conferring mutations, and pharmacokinetic behavior. While reversible inhibitors such as gefitinib and erlotinib lose efficacy upon emergence of the T790M gatekeeper mutation, CL-387785 retains functional activity against T790M-bearing EGFR through its covalent binding mechanism [1]. However, even among irreversible inhibitors, cross-compound substitution introduces experimental variability: CL-387785 (EGFR IC50 = 0.4 nM) exhibits a distinct selectivity window compared to canertinib (EGFR IC50 = 0.8 nM; HER2 IC50 = 19 nM) and afatinib/BIBW-2992 (EGFR IC50 = 0.5 nM; HER2 IC50 = 14 nM) [2]. These differences in kinase inhibition profiles directly impact cellular response in models with varying ErbB family co-expression. Furthermore, CL-387785 demonstrates functional potency against the T790M mutation that is not uniformly observed across all irreversible inhibitors at equivalent concentrations [3]. The evidence presented below quantifies these differentiation axes to inform scientifically rigorous procurement decisions.

CL-387785 (253310-44-0) Product-Specific Quantitative Differentiation Evidence Guide


Biochemical EGFR Potency: CL-387785 Achieves Sub-Nanomolar IC50 (0.4 nM) Surpassing Canertinib and Gefitinib

CL-387785 demonstrates an EGFR in vitro IC50 of 0.4 nM (0.0004 μM) in biochemical kinase assays, representing the most potent EGFR inhibition among its quinazoline-class comparators in the cited comparative dataset. This value is 2-fold more potent than canertinib (0.8 nM), 1.25-fold more potent than afatinib/BIBW-2992 (0.5 nM), and approximately 67.5-fold more potent than gefitinib (27 nM) [1]. The irreversible binding mechanism of CL-387785 distinguishes it fundamentally from reversible inhibitors such as gefitinib and erlotinib, enabling sustained target engagement beyond compound washout [2].

EGFR kinase inhibition biochemical IC50 quinazoline comparator irreversible inhibitor

Cellular Autophosphorylation Inhibition: CL-387785 (IC50 = 5 nM) Versus EGF-Stimulated EGFR Activation

In A431 human epidermoid carcinoma cells stimulated with epidermal growth factor (EGF), CL-387785 inhibits EGFR autophosphorylation with a cellular IC50 of 5 nM . This cellular potency value represents a key translational metric bridging biochemical inhibition (0.4 nM) to functional pathway suppression in intact cells. For comparison, CL-387785 inhibits cell proliferation in EGFR- or c-erbB-2-overexpressing cell lines with an IC50 of 31 nM, indicating a ~6-fold window between pathway inhibition and antiproliferative effect . The irreversible covalent binding to EGFR Cys-773 ensures that pathway suppression persists even after extracellular compound removal, a property not shared by reversible comparators such as gefitinib or erlotinib [1].

EGFR autophosphorylation cellular IC50 A431 cells EGF stimulation

T790M Resistance-Overcoming Activity: CL-387785 Functionally Suppresses T790M-Mutant EGFR Signaling Unachievable with Gefitinib or Erlotinib

In H1975 NSCLC cells harboring both L858R activating and T790M gatekeeper mutations, treatment with 1 μM CL-387785 functionally suppresses downstream EGFR signaling, whereas equivalent concentrations of gefitinib or erlotinib fail to inhibit receptor phosphorylation and downstream pathway activation [1]. This differential activity is attributed to the covalent irreversible binding of CL-387785 to EGFR Cys-773, which circumvents the steric hindrance and increased ATP affinity introduced by the T790M methionine substitution that renders reversible inhibitors ineffective [2]. In a cell-based random mutagenesis screen using T790M-mutant H1975 cells, CL-387785 served as the selection pressure to identify secondary resistance mutations, confirming its functional potency against the T790M context [3]. The compound also inhibited tumor growth in a gefitinib-resistant H1975 xenograft model in vivo, demonstrating translational relevance [4].

T790M gatekeeper mutation gefitinib resistance erlotinib resistance NSCLC irreversible EGFR inhibitor

In Vivo Antitumor Efficacy: CL-387785 (100 mg/kg p.o.) Achieves Complete Tumor Growth Prevention in EGFR-Driven Xenografts

CL-387785 demonstrates dose-dependent in vivo antitumor activity across multiple xenograft models. In HCA-7 human colon carcinoma xenografts, oral administration of CL-387785 at 25 mg/kg significantly reduced tumor growth, while the 100 mg/kg dose prevented tumor growth entirely . In HCT-116 colon carcinoma xenografts, a 50 mg/kg oral dose achieved effective tumor growth reduction . In A431 epidermoid carcinoma xenografts implanted subcutaneously in athymic nude mice, both intraperitoneal (20-80 mg/kg) and oral (80 mg/kg) administration produced tumor growth inhibition, with effects observable within 7 days of therapy initiation [1]. Notably, CL-387785 did not inhibit growth of xenografts derived from cell lines lacking EGFR overexpression (e.g., MDA-MB-435 breast carcinoma), confirming target-dependent efficacy [2].

xenograft model in vivo efficacy oral bioavailability A431 HCA-7 HCT-116

Radiosensitization in T790M-Mutant NSCLC: CL-387785 Achieves Sensitization Ratio (SER) of 3.64 at 100 nM

In H1975 NSCLC cells (EGFR L858R/T790M double-mutant) subjected to X-ray irradiation (0, 2, 4, 6, 8, and 10 Gy), co-treatment with CL-387785 produced concentration-dependent radiosensitization. The survival fraction (SF) of H1975 cells was reduced below baseline at all tested CL-387785 concentrations (10, 25, 50, and 100 nM). The calculated sensitization ratio (SER) values for CL-387785 at these concentrations were 1.17 (10 nM), 1.39 (25 nM), 2.88 (50 nM), and 3.64 (100 nM) [1]. This radiosensitization effect is specific to the T790M-mutant context and not observed with gefitinib or erlotinib in these cells due to their functional inactivity against T790M EGFR. The dose-response relationship demonstrates that maximal radiosensitization (SER = 3.64) requires 100 nM CL-387785, a concentration readily achievable given the compound's 5 nM cellular autophosphorylation IC50 .

radiosensitization T790M-mutant NSCLC H1975 cells radiotherapy combination

Metastasis Suppression in T790M-Mutant NSCLC: CL-387785 Reduces Transwell Invasion and Wound Healing Migration

In H1975 T790M-mutant NSCLC cells, CL-387785 treatment produced significant suppression of metastatic phenotypes. Transwell invasion assays demonstrated reduced transmembrane cell counts compared to untreated controls, and wound healing assays showed diminished cell migration distance in a concentration-dependent manner [1]. Concurrently, CL-387785 promoted apoptosis in H1975 cells as measured by flow cytometry, indicating that the compound's anti-metastatic effects are coupled with pro-apoptotic activity in the T790M-mutant background [2]. These cellular phenotypes align with the compound's established functional inhibition of EGFR signaling in T790M-mutant cells and provide a mechanistic rationale for its in vivo tumor growth inhibition observed in xenograft models.

metastasis inhibition cell migration cell invasion T790M-mutant NSCLC

CL-387785 (253310-44-0) Best-Fit Research and Industrial Application Scenarios Based on Differentiated Evidence


Positive Control for T790M-Mediated Acquired Resistance Studies in NSCLC Models

Researchers investigating mechanisms of acquired resistance to first-generation EGFR TKIs (gefitinib, erlotinib) require a validated tool compound that retains functional activity against T790M gatekeeper-mutant EGFR. CL-387785 (1 μM) functionally suppresses EGFR phosphorylation and downstream signaling in H1975 (L858R/T790M) cells, whereas equivalent gefitinib or erlotinib concentrations produce no inhibition [1]. This differential activity makes CL-387785 the essential positive control for studies examining T790M-driven resistance, including random mutagenesis screens for secondary resistance mutations [2]. Procurement of CL-387785 is non-negotiable for this application; reversible EGFR inhibitors cannot substitute.

In Vivo Pharmacodynamic and Efficacy Studies Requiring Orally Bioavailable Irreversible EGFR Inhibition

Preclinical pharmacodynamic and efficacy studies in murine xenograft models benefit from CL-387785's validated oral dosing regimen. In HCA-7 xenografts, 25 mg/kg p.o. significantly reduces tumor growth, while 100 mg/kg p.o. achieves complete tumor growth prevention . In A431 xenografts, both i.p. (20-80 mg/kg) and p.o. (80 mg/kg) routes produce tumor inhibition within 7 days of therapy initiation [3]. Researchers should plan procurement quantities based on the 50-100 mg/kg daily dosing required for robust tumor stasis, with oral bioavailability eliminating the need for intravenous administration.

Combination Radiotherapy Studies in EGFR-Mutant NSCLC Requiring Radiosensitization

Investigators conducting combination radiotherapy studies in EGFR-mutant NSCLC models should select CL-387785 based on its demonstrated radiosensitization in T790M-mutant H1975 cells. Co-treatment with CL-387785 (100 nM) achieves a sensitization ratio (SER) of 3.64, significantly enhancing the cytotoxic effects of X-ray irradiation [4]. This radiosensitization effect is not achievable with gefitinib or erlotinib in the T790M-mutant context due to their functional inactivity. Experimental protocols should incorporate 100 nM CL-387785 to maximize the radiosensitization window.

Washout-Resistant Pathway Suppression Studies Requiring Irreversible Covalent Target Engagement

Experiments involving compound washout, pulsatile dosing, or assessment of sustained pathway inhibition require an irreversible covalent EGFR inhibitor. CL-387785 forms a covalent bond with EGFR Cys-773, permanently inactivating the kinase domain even after extracellular compound removal [5]. In A431 cells, CL-387785 inhibits EGF-stimulated EGFR autophosphorylation with a cellular IC50 of 5 nM . This irreversible mechanism distinguishes CL-387785 from reversible TKIs (gefitinib, erlotinib, lapatinib), which dissociate upon washout and permit pathway reactivation. Researchers should select CL-387785 when experimental design demands sustained target engagement independent of continuous compound exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for cl-387785

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.